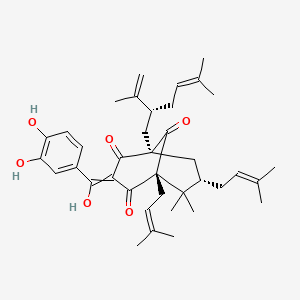

(+)-Garcinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-Garcinol, also known as this compound, is a useful research compound. Its molecular formula is C38H50O6 and its molecular weight is 602.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Antioxidant Reactions

Garcinol's antioxidant activity stems from its ability to scavenge free radicals . Research indicates that garcinol reacts with peroxyl radicals through a single electron transfer, followed by deprotonation of the hydroxyl group from the enolized 1,3-diketone, forming a resonance pair .

-

Garcinol exhibits free radical scavenging activity against the hypoxanthine/xanthine oxidase system, superoxide anion, hydroxyl radical, and methyl radical .

-

It acts as a lipid-soluble superoxide anion scavenger with chelating and antiglycation activity .

-

The antioxidative properties of garcinol are attributed to the double bonds present in its isoprenyl ring .

Anti-inflammatory Reactions

Garcinol's anti-inflammatory properties involve the inhibition of key enzymes and mediators involved in inflammation .

-

Garcinol can inhibit the activity of 5-lipoxygenase and microsomal prostaglandin PGE2 synthase (mPGES)-1, which are crucial enzymes in inflammation and tumorigenesis . It inhibits the activity of purified 5-lipoxygenase and blocks the mPGES-1-mediated conversion of PGH2 to PGE2 .

-

It suppresses 5-lipoxygenase product formations in intact human neutrophils and reduces PGE2 formation in interleukin-1β-stimulated A549 human lung carcinoma cells, as well as in human whole blood stimulated by lipopolysaccharide .

-

Garcinol also interferes with isolated COX-1 enzyme and the formation of COX-1-derived 12(S)-hydroxy-5-cis-8,10-trans-heptadecatrienoic acid and thromboxane B2 in human platelets .

Anticancer Reactions

Garcinol exhibits anticancer effects through various mechanisms, including apoptosis induction, inhibition of cell proliferation, and modulation of signaling pathways .

-

The 1,2 carbon double bond of α,β unsaturated ketone is critical for its cytotoxicity and apoptosis-inducing activity .

-

Garcinol induces apoptosis in human leukemia HL-60 cells by inducing DNA fragmentation and apoptotic cell death . It also leads to the loss of mitochondrial membrane potential in these cells .

-

It induces caspase-mediated apoptosis in highly metastatic human breast cancer cells (MDA-MB-MD-231) through down-regulation of the NF-kappaB signaling pathway .

-

Garcinol inhibits the development and invasion of gallbladder cancer cells by inhibiting the activity of matrix metalloproteinase 2 (MMP2) and MMP9, and by downregulating their mRNA levels. It also inhibits the activation of the Stat3 and Akt signaling pathways in GBC-SD cells .

-

Garcinol acts as an inhibitor of cellular processes via regulation of transcription factors NF-κB and JAK/STAT3 in tumor cells, effectively inhibiting the growth of malignant cell populations .

Reactions with Histone Acetyltransferases (HATs)

Garcinol is a known inhibitor of histone acetyltransferases (HATs), enzymes involved in gene expression regulation .

-

Garcinol inhibits histone acetylation in vivo but has no effect on histone deacetylation .

-

It acts as a competitive inhibitor, competing with histones to bind to the active site of the enzyme .

-

Garcinol inhibits P300-driven histone H4 acetylation more effectively and faster than histone H3 and globally suppresses transcription .

Reactions with Reactive Oxygen Species (ROS)

Garcinol can mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS) .

-

Garcinol can inhibit H2O2 treatment-stimulated elevated ROS levels in BMSCs, and this impact is blocked after transfection with siRNA-NRF2 .

-

Garcinol restores the oxidative stress-related bone loss in mice with osteoporosis .

-

It alleviates the oxidative stress-reduced cell viability, cell death, and apoptosis of BMSCs .

Other Notable Reactions

-

Garcinol and its derivatives inhibited the release of arachidonic acid metabolites in human colon adenocarcinoma cells .

-

Garcinol can modulates miRNA expression, affecting the expression of cancer-related miRNAs .

-

It also exhibits anti-proliferative activities by targeting microsomal prostaglandin E synthase-1(mPGES-1) .

Propiedades

Fórmula molecular |

C38H50O6 |

|---|---|

Peso molecular |

602.8 g/mol |

Nombre IUPAC |

(1R,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/t27-,28+,37+,38-/m1/s1 |

Clave InChI |

DTTONLKLWRTCAB-AKAMJVKKSA-N |

SMILES isomérico |

CC(=CC[C@H]1C[C@]2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)C[C@@H](CC=C(C)C)C(=C)C)C |

SMILES canónico |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

Sinónimos |

guttiferone E |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.